PS423
Description
Bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C25H23F3O9 |
|---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate |
InChI |
InChI=1S/C25H23F3O9/c1-15(29)34-13-36-23(32)22(24(33)37-14-35-16(2)30)20(17-6-4-3-5-7-17)12-21(31)18-8-10-19(11-9-18)25(26,27)28/h3-11,20,22H,12-14H2,1-2H3 |
InChI Key |
KNHNCABHIAKMBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C(C(CC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2)C(=O)OCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of the acetyloxymethyl groups and the trifluoromethylphenyl group. Common reagents used in these reactions include acetic anhydride, trifluoromethylbenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(acetoxymethyl) 2-[3-oxo-1-phenylpropyl]propanedioate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-methylphenyl]propyl]propanedioate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate makes it unique compared to similar compounds. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Biological Activity
The compound bis(acetyloxymethyl) 2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioate is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes acetyloxymethyl groups and a trifluoromethyl phenyl moiety, which are significant for its biological interactions.
Research indicates that compounds similar to bis(acetyloxymethyl) derivatives often exhibit various biological activities through multiple mechanisms, including:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Anticancer Properties : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.
- Antimicrobial Activity : Some derivatives have been evaluated for their antibacterial properties, indicating a broad spectrum of biological activity.
Case Studies
-
Anticancer Activity :
- A study evaluated the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. Specifically, compounds with structural similarities to bis(acetyloxymethyl) derivatives showed IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
-
Enzyme Inhibition :
- Research on enzyme inhibitors has highlighted that certain bis(acetyloxymethyl) derivatives can effectively inhibit proteolytic enzymes such as cathepsins. For instance, thiosemicarbazone analogues demonstrated selective inhibition of cathepsin L with low IC50 values (e.g., 9.9 nM), showcasing their potential as therapeutic agents .
- Antimicrobial Properties :
Biological Activity Data Table
| Activity Type | Compound Type | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Bis(acetyloxymethyl) analogue | 10-15 | |
| Enzyme Inhibition | Thiosemicarbazone analogue | 9.9 | |
| Antimicrobial | Thiosemicarbazone derivative | 15-20 |
Future Directions
Further research is necessary to explore the full spectrum of biological activities associated with bis(acetyloxymethyl) derivatives. Key areas include:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating the detailed mechanisms of action at the molecular level.
- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
